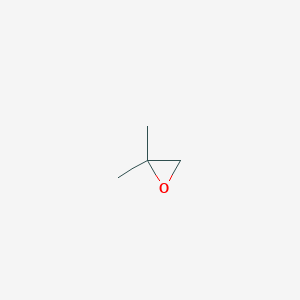

2,2-Dimethyloxirane

Cat. No. B032121

Key on ui cas rn:

558-30-5

M. Wt: 72.11 g/mol

InChI Key: GELKGHVAFRCJNA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08742187B2

Procedure details

A stream of renewable isobutylene (95% from a dehydration reactor fed renewable isobutanol), is heated to 350° C. at 0.25 atm in the presence of 0.4 equivalents of ozone to produce a stream of 1 part isobutylene oxide and 2 parts isobutylene. The stream is partially cooled and fed through a flow reactor charged with niobic acid catalyst at a rate of 40-60 g/hr at 225° C. Enough pressure (600 psi) is applied to keep the reactants in the liquid phase. The excess gas collected is primarily isobutylene and is recycled back to mix with an enriched isobutylene oxide stream to ensure the 1:2 stochiometry detailed above. The liquid effluent is sampled for conversion to 2,5-dimethyl-2,4-hexadiene, which is normally 65% with the remainder being unreacted starting material and a minor portion (5%) of higher isobutylene oligomers. At optimal conditions the reactor is continually run for periods longer than 10 days.

Name

ozone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2](=[CH2:4])[CH3:3].[O:5]=[O+][O-]>>[CH3:4][C:2]1([O:5][CH2:3]1)[CH3:1].[CH3:3][C:2](=[CH2:1])[CH3:4]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)=C

|

|

Name

|

ozone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=[O+][O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1(C)CO1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)=C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |